molecular formula C12H11ClN2O2 B1455165 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid CAS No. 1156729-24-6

2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid

Cat. No. B1455165
M. Wt: 250.68 g/mol
InChI Key: KBNWQHBFWUPCTE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid (CEC) is a synthetic compound that has been widely studied for its potential applications in the fields of medicinal chemistry and biochemistry. CEC is a member of the imidazole carboxylic acid family, a group of compounds that are known for their versatile properties. CEC is a white crystalline solid, with a molecular weight of 252.7 g/mol and a melting point of 197-198°C. It is soluble in water, methanol, and chloroform, and is relatively stable when exposed to light and air.

Scientific Research Applications

Structural Chemistry

A study focused on the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate, revealing how a combination of N-H...O, N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds link molecules into complex sheets. This structural analysis provides insight into the molecular interactions and stability of compounds within this chemical class (Costa et al., 2007).

Synthesis Methodologies

Research into the reactivity of α-hydroxyamino oximes with ethyl glyoxylate resulted in the formation of 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters. This demonstrates the chemical versatility and reactivity of imidazole derivatives, highlighting their potential use in creating structurally diverse compounds for further pharmacological or material science applications (Nikolaenkova et al., 2019).

Potential Biological Activities

A study on the synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids, through the reaction of substituted 2-aminobenzothiazoles with ethyl bromopyruvate and 4-chloroacetoacetate, explored their anti-inflammatory, analgesic, and ulcerogenic activities. This suggests the potential for derivatives of 2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid to exhibit biological activities, contributing to the development of new therapeutic agents (Grandolini et al., 1993).

properties

IUPAC Name

2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-9-10(12(16)17)15-11(14-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNWQHBFWUPCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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